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(R)-(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester, HCl

Catalog No.
S12558676
CAS No.
M.F
C15H19ClFNO3
M. Wt
315.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-aceti...

Product Name

(R)-(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester, HCl

IUPAC Name

ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate;hydrochloride

Molecular Formula

C15H19ClFNO3

Molecular Weight

315.77 g/mol

InChI

InChI=1S/C15H18FNO3.ClH/c1-2-20-15(19)14(11-3-5-12(16)6-4-11)17-9-7-13(18)8-10-17;/h3-6,14H,2,7-10H2,1H3;1H

InChI Key

ASVJDPFFNDNJKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)N2CCC(=O)CC2.Cl

(R)-(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester, HCl is a synthetic compound that belongs to the class of piperidine derivatives. It features a piperidin-1-yl moiety, which is substituted at the 4-position with a fluoro group and an acetic acid ethyl ester functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological studies and potential therapeutic applications.

Typical of carboxylic acids and esters. Key reactions include:

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed in the presence of water, yielding the corresponding carboxylic acid.
  • Nucleophilic Substitution: The fluorine atom can undergo nucleophilic substitution reactions, potentially leading to new derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid moiety might undergo decarboxylation, releasing carbon dioxide.

These reactions are facilitated by enzymes in biological systems, particularly in metabolic pathways involving amino acids and related compounds

Preliminary studies suggest that (R)-(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester exhibits various biological activities. These may include:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial strains.
  • Anti-inflammatory Properties: The piperidine structure is often associated with anti-inflammatory effects.
  • Neuroprotective Effects: Some derivatives in this class have been investigated for their neuroprotective potential.

The specific biological activity of this compound would require further empirical testing to establish its efficacy and mechanism of action .

The synthesis of (R)-(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester can be achieved through several methods:

  • Multicomponent Reactions: Utilizing a one-pot synthesis approach that combines piperidine derivatives with acetic acid and fluorinated phenyl groups can yield this compound efficiently while minimizing waste .
  • Conventional Organic Synthesis: Starting from commercially available piperidine and fluorinated aromatic compounds, sequential reactions involving acylation and esterification can be employed.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation, making it a green chemistry approach for synthesizing biologically active compounds .

The potential applications of (R)-(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester encompass various fields:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting inflammation or microbial infections.
  • Biochemical Research: Useful in studying enzyme interactions due to its structural properties.
  • Chemical Probes: May serve as a tool for investigating biological pathways related to piperidine derivatives.

Interaction studies are crucial for understanding how (R)-(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester interacts with biological macromolecules. Techniques such as:

  • Molecular Docking: To predict binding affinities to target proteins.
  • In Vitro Assays: To evaluate its effects on cell lines or isolated enzymes.

Such studies help elucidate its mechanism of action and identify potential off-target effects .

Similar compounds include various piperidine derivatives that share structural features or biological activities. Notable examples are:

Compound NameStructure FeaturesBiological Activity
(S)-(+)-N-(4-Fluorophenyl)-N-(2-methylpropyl)piperidinePiperidine ring with fluorophenyl substitutionAntidepressant activity
1-(4-Fluorophenyl)-2-pyrrolidinonePyrrolidine instead of piperidineAnalgesic properties
4-(Fluorophenyl)-piperazinePiperazine ring with fluorophenyl substitutionAntipsychotic effects

Uniqueness of (R)-(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester

This compound's unique combination of a piperidinone structure with an acetic acid ethyl ester makes it distinct among similar compounds. Its specific stereochemistry (R) may also influence its biological activity, potentially offering unique therapeutic benefits compared to other derivatives .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

315.1037493 g/mol

Monoisotopic Mass

315.1037493 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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